Cas no 461432-25-7 (Dapagliflozin Tetraacetate)
Dapagliflozin Tetraacetate Chemical and Physical Properties
Names and Identifiers
-
- (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- Dapagliflozin-A3
- (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro....
- (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)-phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- 2,3,4,6-tetra-O-acetyl-1-{4-chloro-3-[(4-ethyloxyphenyl)methyl]phenyl}-1-deoxy-beta-D-glucopyranose
- 2,3,4,6-TETRA-O-ACETYL-1-{4-CHLORO-3-[(4-ETHYLOXYPHENYL)METHYL]PHENYL}-1-DEOXY-Β-D-GLUCOPYRANOSE
- Dapagliflozin Tetraacetate
- D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate, (1S)-
- Acetyl Dapagliflozin
- acetic acid (2R,3R,4R,5S,6S)-3,4,5-triacetoxy-6-[4-chloro-3-(4-ethoxy-benzyl)-phenyl]-tetrahydro-pyran-2-ylmethyl ester
- acetic acid (2R,3R,4R,SS,6S)-3,4,5-triacetoxy-6-[4-chloro-3-{4-ethoxy-benzyl}-phenyl]-tetrahydro-pyran-2-ylmethyl ester
- AK-94296
- ANW-54287
- CTK8B6767
- KB-206467
- SureCN208112
- [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate
- (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate
- DKOQYKRDCDCNOR-ZCCUTQAASA-N
- C29H33ClO10
- 6348AB
- D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, tetraacetate, (1S)- (9CI)
- 2R,3R,4R,5S,6S)-2-(AcetoxyMethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- Dapagliflozin Tetraacetate ([(2R,3R,4R,5S,6S)-3,4,5-Triacetoxy-6-[4-chloro-3-(4-ethoxybenzyl)phenyl]tetrahydropyran-2-yl]methyl Acetate)
- 461432-25-7
- EC 930-010-9
- CID 10415783
- DS-17942
- SCHEMBL208112
- [(2R,3R,4R,5S,6S)-3,4,5-TRIS(ACETYLOXY)-6-{4-CHLORO-3-[(4-ETHOXYPHENYL)METHYL]PHENYL}OXAN-2-YL]METHYL ACETATE
- DTXSID50439487
- (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate;(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-[4-chloro-3-(4-ethoxybenzyl)phenyl]tetrahydropyran-3,4,5-triyl Triacetate
- AKOS015999910
- CS-0009472
- (1S)-2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-[4-chloro-3-(4-ethoxybenzyl)phenyl]-D-glucitol
- A897845
- (1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-(4-chloro-3-(4-ethoxybenzyl)phenyl)-D-glucitol
- AC-30644
- (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyltriacetate
- Hydromorphone N-Oxide Hydrochloride; ([(2R,3R,4R,5S,6(S)-3,4,5-Triacetoxy-6-[4-chloro-3-(4-ethoxybenzyl)phenyl]tetrahydropyran-2-yl]methyl Acetate); (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol 2,3,4,6-tetraacetate; D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, tetraacetate, (1S)- (9CI)
- F11505
- MFCD22494949
- AMY16480
- D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, 2,3,4,6-tetraacetate, (1S)-
- (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-[4-chloro-3-(4-ethoxybenzyl)phenyl]tetrahydro-2H-pyran-3,4,5-triyl triacetate
- W6U2NX4KDJ
-
- MDL: MFCD22494949
- Inchi: 1S/C29H33ClO10/c1-6-35-23-10-7-20(8-11-23)13-22-14-21(9-12-24(22)30)26-28(38-18(4)33)29(39-19(5)34)27(37-17(3)32)25(40-26)15-36-16(2)31/h7-12,14,25-29H,6,13,15H2,1-5H3/t25-,26+,27-,28+,29+/m1/s1
- InChI Key: DKOQYKRDCDCNOR-ZCCUTQAASA-N
- SMILES: ClC1C=CC(=CC=1CC1C=CC(=CC=1)OCC)[C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)OC(C)=O)OC(C)=O
Computed Properties
- Exact Mass: 576.1762249g/mol
- Monoisotopic Mass: 576.1762249g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 40
- Rotatable Bond Count: 14
- Complexity: 873
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 124
- XLogP3: 4.1
Experimental Properties
- Density: 1.29±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (7.5E-4 g/L) (25 ºC),
Dapagliflozin Tetraacetate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,Room Temperature
Dapagliflozin Tetraacetate Pricemore >>
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Dapagliflozin Tetraacetate Suppliers
Dapagliflozin Tetraacetate Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
Additional information on Dapagliflozin Tetraacetate
Dapagliflozin Tetraacetate: A Comprehensive Overview
Dapagliflozin Tetraacetate, also known by its CAS number 461432-25-7, is a significant compound in the field of pharmaceutical research. This compound has garnered attention due to its potential applications in the treatment of various metabolic disorders. The Dapagliflozin Tetraacetate structure is characterized by its unique chemical composition, which plays a pivotal role in its pharmacological properties.
Recent studies have highlighted the importance of Dapagliflozin Tetraacetate in the development of novel therapeutic agents. Researchers have focused on understanding its mechanism of action, particularly its ability to modulate key pathways involved in glucose metabolism. This has led to promising results in preclinical models, suggesting potential benefits for patients with type 2 diabetes mellitus.
The synthesis of Dapagliflozin Tetraacetate involves advanced chemical techniques, ensuring high purity and stability. Its chemical structure, as defined by the CAS number 461432-25-7, is critical in determining its pharmacokinetic properties. Studies have shown that this compound exhibits favorable bioavailability, making it a viable candidate for oral administration.
One of the most exciting developments in the research of Dapagliflozin Tetraacetate is its potential to address unmet medical needs in metabolic diseases. Clinical trials have demonstrated its efficacy in reducing hyperglycemia and improving insulin sensitivity. These findings have been corroborated by recent publications in leading medical journals, underscoring the compound's therapeutic potential.
In addition to its direct effects on glucose metabolism, Dapagliflozin Tetraacetate has also shown promise in mitigating complications associated with diabetes, such as cardiovascular diseases. This dual action makes it a versatile candidate for comprehensive disease management.
The future of Dapagliflozin Tetraacetate looks bright, with ongoing research exploring its long-term safety and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development into a marketable drug.
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